molecular formula C23H21N3O2S2 B2364245 2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 1252893-96-1

2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No. B2364245
CAS RN: 1252893-96-1
M. Wt: 435.56
InChI Key: URYXLUDXPPHQGW-UHFFFAOYSA-N
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Description

The compound “2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide” is a unique chemical with the CAS Number: 315710-74-8 and a molecular weight of 479.599 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a thieno[3,2-d]pyrimidin-2-yl sulfanyl group attached to an acetamide group. The thieno[3,2-d]pyrimidin-2-yl group itself contains a 3,4-dimethylphenyl group and a 4-oxo group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its empirical formula is C16H14N2O3S and it has a molecular weight of 314.36 .

Scientific Research Applications

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

The compound has been explored for its potential as a potent dual inhibitor of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in the folate pathway critical for DNA synthesis and repair. This pathway is a target for anticancer drugs as it is essential for rapidly dividing cells. Studies have found certain analogues to demonstrate significant inhibitory activity against these enzymes, indicating potential applications in cancer therapy. The classical analogue synthesized from the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold showed exceptional potency, highlighting the scaffold's conduciveness to dual TS-DHFR inhibitory activity (Gangjee et al., 2008).

Crystal Structure Insights

Studies on crystal structures of related compounds have provided insights into their conformational properties. The folded conformation observed around the methylene C atom of the thioacetamide bridge, as well as the inclination angles between the pyrimidine and benzene rings, contribute to understanding the molecular interactions and stability of these compounds. These structural insights are crucial for designing drugs with improved efficacy and reduced side effects by optimizing molecular interactions (Subasri et al., 2016).

Antitumor Activity

Derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their antitumor activity. These studies have revealed that many of these compounds display potent anticancer activity against several human cancer cell lines, including breast, cervical, and colonic carcinoma cells. The findings suggest that these derivatives could be promising candidates for the development of new anticancer drugs, offering a basis for further exploration of their therapeutic potential (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Pyrimidine-triazole derivatives synthesized from related compounds have demonstrated significant antimicrobial activity against selected bacterial and fungal strains. This indicates the potential of these compounds in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance. The exploration of these derivatives highlights the versatility of the thieno[3,2-d]pyrimidine scaffold in producing compounds with diverse biological activities (Majithiya & Bheshdadia, 2022).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-14-8-9-17(12-16(14)3)26-22(28)21-19(10-11-29-21)25-23(26)30-13-20(27)24-18-7-5-4-6-15(18)2/h4-12H,13H2,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYXLUDXPPHQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

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